Ceclazepide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1801749-44-9 |
|---|---|
Molecular Formula |
C30H32N6O5 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(3R)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |
InChI |
InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1 |
InChI Key |
GPEYTRIZYSZRRK-MHZLTWQESA-N |
SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Isomeric SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Canonical SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceclazepide |
Origin of Product |
United States |
Synthetic Strategies and Prodrug Design Principles for Ceclazepide
Synthetic Pathways and Methodologies for Ceclazepide and Related Benzodiazepine (B76468) Derivatives
The synthesis of this compound and its active metabolite, TR2, is rooted in the broader field of 1,4-benzodiazepine (B1214927) chemistry. A key patent discloses a synthetic route that can be adapted for this compound (also known as TR2-A) and related analogues. google.com The general approach involves the construction of the core benzodiazepine scaffold followed by specific functionalization.
While the precise, step-by-step industrial synthesis of this compound is proprietary, a plausible synthetic scheme can be inferred from the available literature and patent documentation. The synthesis of related benzodiazepine derivatives often starts from appropriately substituted 2-aminobenzophenones, which undergo cyclization with an amino acid derivative to form the seven-membered diazepine (B8756704) ring.
A general synthetic scheme for this compound (TR2-A) and its active metabolite (TR2) is outlined in the patent literature. google.com The synthesis is a multi-step process that allows for the introduction of various substituents on the benzodiazepine core, enabling the exploration of structure-activity relationships. The synthesis of related 1,4-benzodiazepine CCK2 receptor antagonists has also been extensively reviewed, providing a foundation for understanding the chemical strategies employed. sci-hub.setandfonline.com The development of achiral 1,3,4-benzotriazepine analogues has been explored as an alternative to the chiral 1,4-benzodiazepine scaffold, highlighting the importance of the N1 substituent and the C3 position in achieving CCK2 receptor selectivity. researchgate.net
The following table summarizes key classes of CCK2 receptor antagonists, including the benzodiazepine class to which this compound belongs.
| Class of CCK2 Receptor Antagonist | General Structural Features | Key Examples |
| Benzodiazepine Derivatives | A core 1,4-benzodiazepine or related diazepine structure. | L-365,260, Netazepide, This compound |
| Amino Acid Derivatives | Based on the structure of amino acids. | Proglumide |
| Dipeptoids | Mimic the C-terminal dipeptide of cholecystokinin (B1591339). | - |
| Pyrazolidinone Derivatives | Contain a pyrazolidinone heterocyclic core. | - |
| Quinazolinone Derivatives | Feature a quinazolinone scaffold. | Asperlicin-derived compounds |
Elucidation of Prodrug Activation Mechanisms and Active Metabolite Formation
This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. delveinsight.comtriomedicines.com this compound, also designated as TR2-A, is the N-acetyl prodrug of its active metabolite, TR2. liverpool.ac.uk The primary mechanism of activation is the deacetylation of this compound in the bloodstream to release TR2. delveinsight.comtriomedicines.com
The conversion of this compound to TR2 is an efficient process that occurs in the body. delveinsight.comtriomedicines.com This prodrug strategy offers several advantages, including potentially improved solubility and formulation characteristics compared to the active compound. The deacetylation reaction is a common metabolic pathway for various xenobiotics. While the specific enzymes responsible for the deacetylation of this compound are not explicitly detailed in the available literature, this biotransformation is generally catalyzed by a class of enzymes known as deacetylases or amidases. popline.orgfrontiersin.org These enzymes are present in various tissues and in the blood, facilitating the conversion of the prodrug to its active form.
The relationship between this compound and its active metabolite is summarized below:
| Compound | Role | Activation |
| This compound (TR2-A) | Prodrug | Deacetylation in the body |
| TR2 | Active Metabolite | Exerts therapeutic effect as a gastrin/CCK2 receptor antagonist |
Stereochemical Considerations in this compound Synthesis
Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, and this compound is no exception. The benzodiazepine scaffold of this compound contains a chiral center at the C3 position. The specific stereoisomer of a compound can exhibit significantly different pharmacological properties, including receptor binding affinity and efficacy.
For the class of 1,4-benzodiazepine CCK2 receptor antagonists, the stereochemistry at the C3 position is a key determinant of selectivity for the CCK2 receptor over the CCK1 receptor. sci-hub.se It has been demonstrated that a switch from the (S) to the (R) configuration at C3 can dramatically enhance CCK2 receptor selectivity. sci-hub.se
In the case of this compound, it is specifically the (R)-enantiomer, also referred to as TR2-A, that is the active prodrug form. google.com The synthesis of this compound, therefore, requires stereoselective methods to ensure the production of the desired enantiomer in high purity. Chiral synthesis strategies are employed to achieve this, which may involve the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture. The patent for this compound describes a chiral synthesis approach to obtain the specific (R)-enantiomer. google.com The importance of stereochemistry is a recurring theme in the development of potent and selective 1,4-benzodiazepine antagonists for CCK receptors. nih.gov
Molecular Pharmacology and Receptor Interaction Dynamics of Ceclazepide
Cholecystokinin-2 Receptor (CCK2R) Binding Kinetics and Affinity Profiling
The interaction of a ligand with its receptor is defined by its binding kinetics—the rates of association (k-on) and dissociation (k-off)—which together determine the binding affinity (KD). nih.govmdpi.com Affinity is a measure of how tightly a ligand binds to a receptor and is often expressed as the dissociation constant (Kd) or, in inhibition studies, as the concentration of a drug that inhibits 50% of a specific response (IC50) or 50% of radioligand binding (Ki). mdpi.comliverpool.ac.uk
Radioligand displacement assays are a standard method for determining the binding affinity of an unlabeled compound. sci-hub.senih.gov In this technique, a radioactively labeled ligand with known affinity for the receptor is allowed to bind. A competing, unlabeled compound—in this case, Ceclazepide's active form, TR2—is then added at increasing concentrations. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the unlabeled compound can be determined, from which the inhibition constant (Ki) can be calculated. sci-hub.se
While specific Ki values for this compound are not widely available in public literature, it is described as a potent CCK2R antagonist. triomedicines.com Research on other benzodiazepine-derived CCK2R antagonists that are structurally related to this compound demonstrates their high affinity for the human CCK2R in such assays. For example, the antagonist L-365,260 shows a nanomolar affinity for the CCK2R. imrpress.com
Table 1: Binding Affinities of Benzodiazepine (B76468) and other Non-peptide CCK2R Antagonists at the Human CCK2R This table presents data for well-characterized CCK2R antagonists to provide context for the expected affinity of this compound.
| Compound | Binding Affinity (IC50, nM) | Reference |
|---|---|---|
| L-365,260 | 2.0 | imrpress.com |
| CI-988 | 1.7 | imrpress.com |
| Netazepide | - (Potency comparison only) | imrpress.com |
| JNJ-26070109 | 3.2 (Ki) | imrpress.com |
There are two main subtypes of cholecystokinin (B1591339) receptors, CCK1R and CCK2R, which share approximately 50% sequence homology but have distinct ligand recognition properties. nih.govfrontiersin.org The CCK1R has a high affinity for sulfated CCK peptides, whereas the CCK2R binds both sulfated and non-sulfated CCK and gastrin with similarly high affinity. nih.govbiocompare.com
This compound is reported to be a highly selective CCK2R antagonist. triomedicines.com Its selectivity is a critical feature, as it allows for targeted modulation of the gastrin/CCK2R pathway without significantly affecting CCK1R-mediated functions, such as gallbladder contraction and pancreatic secretion. nih.gov Reports indicate that this compound is more selective for CCK2R over CCK1R compared to the related compound, netazepide. triomedicines.com The selectivity of an antagonist is typically quantified as the ratio of its affinity for the two receptor subtypes (e.g., IC50 at CCK1R / IC50 at CCK2R). A higher ratio indicates greater selectivity for CCK2R.
Table 2: Receptor Selectivity of Non-peptide Antagonists for CCK Receptor Subtypes This table illustrates the concept of selectivity using data from related compounds.
| Compound | CCK1R Affinity (Ki or IC50, nM) | CCK2R Affinity (Ki or IC50, nM) | Selectivity Ratio (CCK1R/CCK2R) | Reference |
|---|---|---|---|---|
| L-365,260 | ~200 | 2.0 | ~100-fold | imrpress.comnih.gov |
| JNJ-26070109 | >4000 | 3.2 | >1200-fold | imrpress.com |
Radioligand Displacement Assays for CCK2R
Allosteric Modulation and Orthosteric Competitive Antagonism
G-protein coupled receptors (GPCRs) have a primary binding site for their endogenous ligands, known as the orthosteric site. nih.govthno.org Ligands that bind to this site and prevent the endogenous agonist from binding are termed orthosteric competitive antagonists. In contrast, allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov
Research into the binding of benzodiazepine antagonists to CCK receptors indicates a mechanism that can be described as allosteric antagonism. Studies using site-directed mutagenesis and homology modeling have identified the binding pocket for these small molecules within the transmembrane (TM) helical bundle of the receptor. This site is separate from the extracellular domain where the large peptide ligands like CCK and gastrin bind (the orthosteric site). By binding to this allosteric site, this compound induces a conformational change in the CCK2R that prevents the receptor from being activated by its endogenous agonists. This interaction results in a functionally competitive antagonism of the receptor's activity.
Receptor Functional Assays and Signal Transduction Pathway Inhibition
Functional assays are used to measure the biological effect of a ligand after it binds to a receptor. As a CCK2R antagonist, this compound is expected to block the intracellular signaling pathways that are normally initiated by gastrin or CCK binding.
The CCK2R is a classic Gq/11-coupled receptor. frontiersin.orgnih.gov Upon activation by an agonist, the Gq protein stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event.
As an antagonist, this compound inhibits this pathway. Functional assays measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium are used to quantify this inhibition. Studies on the closely related benzodiazepine antagonist L-365,260 have shown that it potently inhibits gastrin-stimulated production of IP3 in parietal cells with an IC50 value in the low nanomolar range. Similarly, the active form of this compound, TR2, has been shown to block pentagastrin-induced gastric acid secretion, a physiological response that is a direct consequence of the PLC/IP3 pathway activation in parietal cells. triomedicines.com There is currently no evidence in the literature to suggest that this compound significantly modulates cyclic adenosine (B11128) monophosphate (cAMP) levels, which are primarily controlled by Gs or Gi protein-coupled pathways.
The initial signals generated by GPCR activation are propagated through downstream effector pathways. The increase in intracellular calcium and DAG resulting from CCK2R activation leads to the stimulation of Protein Kinase C (PKC). nih.gov Furthermore, CCK2R activation is known to trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which involves a series of kinases such as ERK (extracellular signal-regulated kinase). imrpress.comnih.gov These pathways are crucial in regulating cellular processes like proliferation and differentiation. nih.gov
By blocking the initial receptor activation at the CCK2R, this compound effectively prevents the initiation of these downstream cascades. Inhibition of the gastrin-induced activation of PKC and MAPK pathways is a direct consequence of this compound's primary antagonist action at the receptor level. This blockade of pro-proliferative signaling pathways is a key aspect of its mechanism of action. imrpress.comnih.gov
Structure Activity Relationship Sar and Computational Design of Ceclazepide Analogues
Systematic Structure-Activity Relationship (SAR) Studies of the Benzodiazepine (B76468) Scaffold
The 1,4-benzodiazepine (B1214927) framework serves as a foundational scaffold for a significant class of CCK2R antagonists. sci-hub.se Extensive SAR studies have been crucial in identifying the key structural features necessary for potent and selective binding to the CCK2R.
The affinity and selectivity of benzodiazepine-based antagonists for the CCK2R over the related CCK1R are highly dependent on the nature and position of various substituents. Research has shown that bulky N1 substituents on the 1,4-benzodiazepine scaffold can lead to selectivity for CCK2R over CCK1R without requiring a specific stereochemistry at the C3 position. sci-hub.se The stereochemistry at the C3 position, however, plays a critical role in orienting other parts of the molecule within the receptor's binding pocket; different stereoisomers can direct the C5 phenyl rings and N1 methyl groups into opposite orientations. nih.gov
Molecular modeling and mutagenesis studies have identified specific amino acid residues within the CCK receptors that are crucial for benzodiazepine binding. For CCK2R-selective ligands, residues at positions 2.61 and 7.39 in the transmembrane helices have been shown to be particularly important. nih.govnih.gov In contrast, residues at 6.51, 6.52, and 7.39 are more critical for binding CCK1R-selective ligands. nih.govnih.gov This understanding provides a molecular framework for explaining the observed selectivity of different benzodiazepine analogues. nih.gov
SAR studies have revealed several key principles:
Hydrophobic interactions and hydrogen bonding are the most important forces governing the binding of benzodiazepine derivatives to CCK receptors. nih.govnih.gov
The presence of a urea (B33335) substituent at the C3 position is a common feature, pointing upwards within the binding pocket. nih.gov
Manipulation of the structure of netazepide led to the development of ceclazepide, which, while being a less potent CCK2R antagonist (by 0.2-fold), exhibited 30% greater selectivity for the human CCK2R over the CCK1R in the same assay. sci-hub.se
Table 1: Influence of Structural Modifications on Benzodiazepine CCK2R Antagonists
| Compound/Modification | Key Structural Feature | Impact on CCK2R Affinity/Selectivity | Reference(s) |
| Netazepide Analogues | Bulky N1 substituents | Generally confer CCK2R selectivity. sci-hub.se | sci-hub.se |
| This compound | Prodrug moiety at N1 | Less potent than netazepide but shows 30% greater selectivity for CCK2R over CCK1R. sci-hub.se | sci-hub.se |
| C3 Stereochemistry | (S) vs. (R) configuration | Directs orientation of C5 phenyl and N1 methyl groups, influencing selectivity. nih.gov | nih.gov |
| C3-Urea Substituent | Pointing upward in binding pocket | Common feature for interaction. nih.gov | nih.gov |
| Receptor Residues | Interaction with residues 2.61 and 7.39 | Important for binding of CCK2R-selective ligands. nih.govnih.gov | nih.govnih.gov |
Prodrug Moiety Modifications and Their Pharmacological Impact
This compound, also known as TR2-A, is a prodrug that is converted in the body to its active form, TR2. triomedicines.com This strategic modification is designed to improve the physicochemical properties of the parent drug molecule. frontiersin.org The prodrug approach often involves attaching a promoiety to enhance characteristics such as solubility, stability, and bioavailability. frontiersin.orgscirp.org In the case of this compound, the modification resulted in a compound that is more soluble and easier to formulate than the related antagonist, netazepide. triomedicines.com
Prodrugs are inactive or less active derivatives that are transformed into their active forms through enzymatic or chemical processes in the body. scirp.org They can be classified as carrier-linked, where the active drug is attached to a carrier moiety, or bioprecursors, which are chemically modified versions of the drug itself. frontiersin.orggoodrx.com The design of this compound as a prodrug places it within this established pharmaceutical strategy to optimize drug delivery and performance. frontiersin.org
The pharmacological impact of this prodrug modification is notable. While preclinical studies indicated that this compound was not as potent as netazepide, preliminary studies in healthy human subjects suggested that their potencies are similar. triomedicines.com Importantly, this compound demonstrates greater selectivity for the CCK2R. sci-hub.setriomedicines.com This highlights how a prodrug strategy can be successfully employed not only to improve formulation properties but also to fine-tune the pharmacological profile of a drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For cholecystokinin (B1591339) antagonists, including benzodiazepine derivatives, QSAR studies have been instrumental in elucidating the mechanisms of their interaction with CCK receptors. nih.gov These analyses have confirmed that for the benzodiazepine class, the binding affinity with all three receptor subtypes (CCK-A, CCK-B, and gastrin) is significantly dependent on the lipophilicity of the compounds and their capacity to form hydrogen bonds with the receptor. nih.gov
QSAR studies have also helped to differentiate the binding characteristics of the receptor subtypes, suggesting that the binding sites in the CCK-A receptor are slightly more rigid than those in the CCK-B or gastrin receptors. nih.gov The latter two appear to share very similar binding features. nih.gov A review of QSAR studies on various classes of CCK antagonists highlighted that hydrophobic interactions and hydrogen bonding are the primary binding forces for benzodiazepines. nih.gov Specific QSAR models have been developed for CCK2 receptor antagonists to create predictive models for new compounds. sci-hub.seresearchgate.net These models help rationalize the design of novel antagonists with improved affinity and selectivity by identifying the key physicochemical properties that govern their activity.
Computational Chemistry Approaches in Ligand Design and Optimization
Computational chemistry provides powerful tools for understanding drug-receptor interactions at an atomic level, guiding the design and optimization of new ligands. The availability of cryo-electron microscopy (cryo-EM) structures of the CCK2R has provided a significant boost to these efforts. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For the CCK2R, docking studies of benzodiazepine antagonists have provided detailed insights into their binding mode within an allosteric pocket located in the transmembrane region of the receptor. nih.govnih.gov
These models have demonstrated high predictive power, successfully distinguishing known receptor-selective ligands from decoys, which indicates a high degree of precision in defining the binding pocket. nih.gov Docking simulations show that benzodiazepines adopt similar poses in both CCK1 and CCK2 receptors, with the C3 urea substituents pointing upward. nih.gov However, the specific stereochemistry at C3 dictates the orientation of other functional groups, leading to subtype selectivity. nih.gov Ligand-guided homology modeling has been applied to wild-type and mutant receptors to refine these binding predictions. nih.gov Molecular docking of some antagonists with the CCK2R has identified strong interactions with key residues such as Arg356, Asn353, and Val349. researchgate.net
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic nature of ligand-receptor interactions. nih.gov While specific MD simulations for this compound are not detailed in the provided literature, extensive simulations have been performed on the CCK2R in complex with its natural peptide ligands, such as gastrin. nih.govnih.gov
These studies provide crucial insights into the conformational dynamics of the receptor upon ligand binding. nih.gov For instance, simulations have shown how the C-terminal amide cap of the gastrin peptide penetrates the transmembrane domain of the CCK2R, influencing its activation. nih.gov Such simulations identify key residues and interactions that are vital for ligand binding and receptor activation. nih.gov This information is invaluable for the rational design of antagonists like this compound, as it helps to understand the dynamic behavior of the target and provides a basis for designing small molecules that can effectively block these interactions and stabilize an inactive state of the receptor. nih.govnih.gov
Virtual Screening and De Novo Design Strategies
Computational strategies for discovering and designing new CCK2R antagonists, including analogues of this compound, fall into two main categories: virtual screening and de novo design. These methods leverage knowledge of the receptor's structure (structure-based) or the characteristics of known active ligands (ligand-based).
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the CCK2R.
Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional (3D) structure of the target receptor. In the absence of a high-resolution crystal structure for the CCK2R, researchers have frequently employed homology modeling. researchgate.netacs.org Homology models are constructed using the known structures of related proteins, such as the human A2a adenosine (B11128) receptor, as a template. acs.org These models of the CCK2R are then used for docking studies, where virtual compounds are computationally fitted into the predicted binding site to estimate their binding affinity and orientation. researchgate.net This process helps prioritize a smaller, more manageable number of compounds for chemical synthesis and biological testing. acs.org
Ligand-Based Virtual Screening (LBVS): When a reliable receptor structure is unavailable, or as a complementary approach, ligand-based methods are used. These strategies are built upon the principle that molecules with similar structures or properties often exhibit similar biological activities. For CCK2R antagonists, a key ligand-based technique is the development of a 3D pharmacophore model. researchgate.netacs.org A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity. A validated pharmacophore model for CCK2R antagonists was developed using known active compounds like anthranilic sulfonamides and 1,3,4-benzotriazepines. acs.org This model can then be used as a 3D query to rapidly screen large databases for novel chemical scaffolds that match the required features. researchgate.net
A representative pharmacophore model for CCK2R antagonism identified several key features crucial for ligand binding.
| Feature ID | Feature Type | Description |
| Hypo 1 | Aromatic Hydrophobic | An aromatic ring structure that engages in hydrophobic interactions with the receptor. |
| Hypo 2 | Aliphatic Hydrophobic | A non-aromatic, non-polar group contributing to binding through hydrophobic effects. |
| Hypo 3 | Aliphatic Hydrophobic | A second non-aromatic, non-polar group, indicating the importance of this interaction type. |
| Hypo 4 | Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond from a donor group on the receptor. |
| Hypo 5 | Ring Aromatic | An aromatic ring system, which may overlap with the general aromatic hydrophobic feature but specifies a ring structure. |
| Data derived from a 3D QSAR pharmacophore model for CCK-2R antagonists. acs.org |
De Novo Design Strategies
De novo design involves the computational creation of novel molecular structures from scratch, with the aim of generating compounds with desired properties.
Scaffold Hopping: This technique is used to design new compounds that retain the key pharmacophoric features of a known active molecule but possess a different core structure (scaffold). acs.org This is particularly useful for moving away from scaffolds with undesirable properties (e.g., poor bioavailability) while maintaining receptor activity. acs.org One study successfully used a molecular field-based approach to derive a pharmacophore from a potent peptoid-based CCK2R antagonist. acs.org This pharmacophore was then used to design entirely new series of pyrrole- and imidazole-based antagonists that were structurally distinct but retained the necessary interactions for CCK2R binding and selectivity. acs.org
Rational Design Based on Existing Scaffolds: This strategy involves the modification of known antagonist structures to improve their properties. For instance, considering the structural features of 1,4-benzodiazepine antagonists (the class to which this compound belongs), researchers designed novel achiral 1,3,4-benzotriazepine analogues. researchgate.net This modification, replacing a chiral carbon with a nitrogen atom, aimed to simplify synthesis while retaining the essential binding characteristics for high affinity and selectivity for the CCK2R over the CCK1R. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and its subfield, machine learning (ML), are increasingly being applied in drug discovery to accelerate the optimization of lead compounds into viable drug candidates. For this compound analogues and other CCK2R antagonists, these methods primarily focus on creating predictive models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a foundational machine learning technique in computational chemistry that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net
Predictive Model Building: For CCK2R antagonists, QSAR models have been developed using various structural descriptors (1D, 2D, and 3D) calculated from the molecular structures of a series of compounds with known activities. researchgate.net These descriptors quantify physicochemical properties like size, shape, and electronic features. By applying ML algorithms, such as genetic algorithm-multilinear regression (GA-MLR), a predictive model is generated that can estimate the antagonist activity of new, unsynthesized compounds.
Virtual Screening and Lead Optimization: A well-validated QSAR model serves as a powerful tool for virtual screening, allowing for the rapid prediction of the potency of compounds in a virtual library. researchgate.net This helps in prioritizing which analogues to synthesize. For example, a QSAR model developed for a series of benzotript-related compounds was shown to reliably predict the binding affinity of an external set of molecules, demonstrating its utility in identifying new and potent CCK2R antagonists. researchgate.net Such models are invaluable for optimizing lead compounds like this compound by suggesting specific structural modifications that are most likely to enhance biological activity.
While the application of more advanced deep learning techniques, such as generative models for de novo design, has been noted in the broader field of drug discovery, their specific use in the design of this compound analogues or other CCK2R antagonists is not yet extensively documented in published research. mdpi.com However, the established success of QSAR and pharmacophore modeling demonstrates the long-standing and successful application of machine learning principles in this area. researchgate.netacs.org
Preclinical Pharmacodynamics and in Vitro / in Vivo Model Characterization
In Vitro Cellular Models for CCK2R Antagonism
In vitro models are crucial for dissecting the molecular interactions and cellular responses to CCK2R antagonism by Ceclazepide.
Cell lines that endogenously or recombinantly express CCK2R are valuable tools for characterizing the antagonistic properties of compounds like this compound. For instance, human gastric adenocarcinoma cell lines, such as AGS cells stably expressing the human CCK2R (AGS-GR), are used to assess the impact of antagonists on gastrin-induced cellular proliferation. patsnap.comresearchgate.net In such models, gastrin treatment typically stimulates cell proliferation, an effect that can be quantified and subsequently inhibited by CCK2R antagonists. researchgate.netkib.ac.cn
Studies on related compounds have shown that CCK2R antagonists can inhibit gastrin-stimulated proliferation in various cancer cell lines. kib.ac.cn While specific data for this compound in these exact assays are not publicly available, its function as a potent CCK2R antagonist suggests it would demonstrate significant inhibition of gastrin-mediated effects in these cell-based systems. The mechanism involves blocking the gastrin-induced signaling cascades that lead to cell growth. patsnap.com
| Cell Line Model | Assay Type | Expected Effect of this compound |
| AGS-GR (Human Gastric Adenocarcinoma) | Gastrin-stimulated cell proliferation | Inhibition of proliferation |
| AR42J (Rat Pancreatic Tumor) | Gastrin-stimulated secretagogue release | Inhibition of secretagogue release |
Primary cell cultures offer a more physiologically relevant system for studying cellular mechanisms compared to immortalized cell lines. facellitate.com
Enterochromaffin-like (ECL) cells: These neuroendocrine cells, found in the gastric mucosa, are primary targets of gastrin. wikipedia.org Gastrin stimulates ECL cells via CCK2R to release histamine (B1213489), a key secretagogue for gastric acid production. triomedicines.comnih.gov Primary cultures of ECL cells allow for the direct investigation of a compound's ability to block gastrin-induced histamine release and other downstream effects like changes in histidine decarboxylase activity. nih.govnih.govnih.gov The antagonistic action of this compound at the CCK2R on these cells is a critical component of its acid-suppressing mechanism.
Parietal cells: These epithelial cells are responsible for secreting hydrochloric acid (HCl) into the stomach. wikipedia.org While gastrin can have some direct effects on parietal cells, its primary influence is indirect via histamine from ECL cells. nih.govnih.gov Primary cultures of parietal cells, often isolated from rabbit or rodent gastric mucosa, are used to study the direct and indirect pathways of acid secretion. nih.govumich.edu In these systems, the efficacy of CCK2R antagonists like this compound can be assessed by their ability to prevent the acid secretion stimulated by gastrin, either alone or in combination with other secretagogues. nih.gov
Cell Line-Based Functional Assays (e.g., Gastrin-stimulated cell proliferation, secretagogue release)
Animal Models of Gastric Physiology and CCK2R-Mediated Processes
In vivo animal models are indispensable for understanding the integrated physiological response to CCK2R antagonism.
Pentagastrin (B549294), a synthetic analog of gastrin, is widely used in animal models to stimulate gastric acid secretion and evaluate the potency of antisecretory agents. sci-hub.se
Rodent Models: In anesthetized rats, CCK2R antagonists have been shown to cause a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion. nih.gov For example, the related compound netazepide demonstrated potent inhibition in this model. nih.gov Conscious rats with gastric fistulas have also been used to assess the effects of these antagonists on acid output. nih.gov
Canine Models: Dogs with gastric fistulas are a well-established model for studying gastric secretion. nih.govresearchgate.net Studies with netazepide in this model have shown potent, dose-dependent inhibition of pentagastrin-induced gastric acid secretion. nih.gov Given that this compound is a more selective and bioavailable prodrug, it is expected to exhibit similar or superior efficacy in these models. triomedicines.comliverpool.ac.uk The use of pentagastrin in these models helps to simulate the physiological state of acid secretion in response to food. researchgate.netepi4dogs.com
| Animal Model | Stimulant | Measured Parameter | Observed Effect of CCK2R Antagonists |
| Anesthetized Rat | Pentagastrin | Gastric Acid Secretion | Dose-dependent inhibition |
| Gastric Fistula Dog | Pentagastrin | Gastric Acid Secretion | Dose-dependent inhibition |
Beyond stimulating acid secretion, gastrin exerts significant trophic (growth-promoting) effects on the gastric mucosa, particularly on ECL and parietal cells. nih.govgutnliver.org Chronic hypergastrinemia, often induced by long-term use of proton pump inhibitors (PPIs), can lead to hyperplasia of these cells. nih.govgutnliver.org
CCK2R antagonists like this compound are investigated for their ability to counteract these trophic effects. In rodent models, the related antagonist netazepide has been shown to prevent the increase in ECL cell density and oxyntic mucosal thickness caused by PPI-induced hypergastrinemia. liverpool.ac.uktriomedicines.com This demonstrates the crucial role of the CCK2R in mediating the growth-promoting signals of gastrin. By blocking this receptor, this compound is expected to mitigate the potential long-term consequences of elevated gastrin levels. triomedicines.comnih.gov
The gastrin/CCK2R pathway has been implicated in gastric inflammation. frontiersin.org Animal models, such as those involving Helicobacter pylori infection, are used to study the role of CCK2R antagonists in modulating inflammatory processes. nih.gov In hypergastrinemic mouse models infected with Helicobacter species, CCK2R antagonists have been shown to suppress gastric atrophy and apoptosis. frontiersin.org Furthermore, gastrin can influence the expression of various genes involved in inflammation and tissue remodeling, and CCK2R antagonists can reverse these effects. nih.govpatsnap.com For example, netazepide has been shown to reduce the expression of pro-inflammatory markers in certain disease models. nih.gov These findings suggest a potential role for this compound in managing conditions where gastric inflammation is driven or exacerbated by gastrin.
Modulation of Gastrin-Induced Trophic Effects on Gastric Mucosa
Preclinical Assessment of Emerging Biological Activities
Recent research has unveiled novel biological activities for this compound, extending beyond its designed function as a gastrin blocker. Investigations have focused on its potential as an antimicrobial agent, particularly against challenging, drug-resistant pathogens.
In Vitro Antimicrobial Susceptibility Testing (e.g., Mycobacterium abscessus)
This compound has been identified as a promising agent with significant activity against Mycobacterium abscessus, a notoriously drug-resistant nontuberculous mycobacterium. biorxiv.orgglobalauthorid.com In vitro studies have demonstrated its ability to effectively suppress the growth of various M. abscessus strains, including the wild-type, multiple subspecies, and clinical isolates. biorxiv.org The activity of this compound was found to be comparable to that of clarithromycin, a standard antibiotic used in treatment regimens. biorxiv.org
To quantify its potency, the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial growth were determined. After a three-day incubation period with M. abscessus strains, a dose-dependent reduction in bacterial survival was observed. biorxiv.org The compound was effective against all three subspecies of M. abscessus. biorxiv.org The MIC₅₀ values for this compound ranged from 1.8 to 8.2 µM, with corresponding MIC₉₀ values between 4.3 and 28.3 µM. biorxiv.org
Table 1: In Vitro Activity of this compound against M. abscessus Subspecies
| Mycobacterium abscessus Subspecies | MIC₅₀ (µM) | MIC₉₀ (µM) |
|---|---|---|
| M. abscessus subsp. abscessus ATCC 19977 | 8.2 | 28.4 |
| M. abscessus subsp. bolletii CIP108541T | 6.1 | 7.1 |
| M. abscessus subsp. massiliense CIP108297T | 4.4 | 13.7 |
Data sourced from a 2024 bioRxiv preprint. biorxiv.org
Mechanistic Studies of Antibacterial Action (e.g., Nitric Oxide Release, Biofilm Disruption)
While the precise antibacterial mechanisms of this compound are still under investigation, current evidence suggests its properties may be linked to the release of nitric oxide (NO). biorxiv.orgbiorxiv.org Nitric oxide is a free radical that can induce both oxidative and nitrosative stress in bacteria, leading to the damage of critical components like DNA and proteins. nih.gov This multifaceted action of NO is a key advantage, as it significantly lowers the probability of bacteria developing resistance. nih.gov
The ability to release NO may also enable this compound to disrupt bacterial biofilms. biorxiv.orgbiorxiv.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from the host immune system and antibiotics. mdpi.comdzif.de By interfering with biofilm integrity, this compound could render the bacteria more vulnerable to clearance. mdpi.comfrontiersin.org
Intracellular Activity Evaluation in Macrophage Infection Models
A critical characteristic for an effective anti-mycobacterial agent is the ability to act on bacteria that have been engulfed by host immune cells, such as macrophages, where they can otherwise survive and replicate. biorxiv.orgnih.gov The efficacy of this compound against intracellular replicating M. abscessus was evaluated using an in vitro infection model with mouse bone marrow-derived macrophages (mBMDMs). biorxiv.org
The results demonstrated that treatment with this compound led to a significant reduction in the number of intracellular mycobacteria. biorxiv.org Its performance was comparable to that of clarithromycin, showing a strong ability to inhibit the growth of M. abscessus within macrophages without causing harm to the host cells. biorxiv.org This indicates that this compound can effectively penetrate the host cell membrane to exert its antibacterial effect. biorxiv.org
Table 2: Intracellular Activity of this compound against M. abscessus in Macrophages
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 1.3 |
| Clarithromycin | 2.5 |
IC₅₀ represents the concentration required to inhibit 50% of intracellular bacterial growth. Data sourced from a 2024 bioRxiv preprint. biorxiv.org
Metabolic Pathways and Preclinical Pharmacokinetics of Ceclazepide
Characterization of Metabolic Transformation Pathways of Ceclazepide (Prodrug to Active Moiety)
This compound is an acetyl derivative of the primary human metabolite of netazepide. liverpool.ac.uk As a prodrug, it is designed to be metabolized into its pharmacologically active form, TR2, within the bloodstream. triomedicines.com This bioconversion is reported to be efficient, ensuring effective delivery of the active antagonist to its target receptors. triomedicines.com The specific enzymatic pathways responsible for this de-acetylation process in preclinical species have not been detailed in publicly available literature. However, this transformation is a critical step for the drug's activity, as TR2 is the molecule that exerts the therapeutic effect by blocking the gastrin/CCK2 receptor. triomedicines.com
In Vitro Metabolic Stability and Metabolite Identification in Preclinical Species
Detailed quantitative data regarding the in vitro metabolic stability of this compound in liver microsomes of preclinical species such as rats, dogs, and monkeys are not available in the public domain. Standard assays using liver microsomes are typically employed to determine parameters like half-life (t1/2) and intrinsic clearance (CLint), which help in predicting the metabolic fate of a new chemical entity. animbiosci.orgmdpi.com
Similarly, specific metabolite identification studies for this compound in preclinical species have not been publicly disclosed. Such studies would typically identify the products of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. While it is known that this compound is a prodrug that is converted to TR2, a full profile of other potential metabolites in preclinical models is not available. triomedicines.com
One study in rats demonstrated that this compound, when administered via subcutaneous injection, produced a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion, with an ED50 of 0.03 µmol/kg. sci-hub.se This indicates that the prodrug is effectively converted to its active form in vivo in this species to produce a pharmacological response. sci-hub.se
Plasma Protein Binding Characteristics in Preclinical Animal Models
Specific data on the plasma protein binding of this compound in preclinical animal models are not available in the published literature. This is a crucial parameter as the extent of binding to plasma proteins such as albumin can significantly influence the distribution and clearance of a drug, thereby affecting its efficacy and safety profile. For context, mavacoxib, another pharmaceutical compound, showed approximately 98% plasma protein binding in dogs. zoetis.com.br Without specific studies on this compound, it is not possible to provide a quantitative assessment of its binding characteristics in preclinical species.
Comparative Preclinical Pharmacokinetics Across Species
A comprehensive comparative table of pharmacokinetic parameters for this compound across different preclinical species cannot be constructed due to the lack of publicly available data.
It has been noted that this compound possesses improved solubility and oral bioavailability compared to netazepide. researchgate.netsci-hub.se For instance, the oral bioavailability of a spray-dried formulation of netazepide was approximately 15% in healthy subjects, while in rats and dogs, it ranged from 25–50%. liverpool.ac.uk A pharmacokinetic study in healthy human subjects confirmed that this compound had better oral bioavailability than netazepide. sci-hub.se While this provides a favorable comparison, the specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in preclinical species remain undisclosed in the available literature.
Advanced Research Directions and Future Perspectives
Elucidation of Secondary Pharmacological Targets and Off-Target Interactions in Preclinical Systems
While Ceclazepide is recognized for its high selectivity for the CCK2 receptor, a thorough investigation into its secondary pharmacological targets and potential off-target interactions is a critical area of ongoing research. triomedicines.com High attrition rates of drug candidates in clinical trials are often due to unforeseen off-target effects. researchgate.net Therefore, comprehensive preclinical screening is essential to build a complete profile of this compound's activity.
Modern preclinical safety assessment employs a battery of in vitro secondary pharmacology assays to identify potential adverse drug reactions. nih.gov These assays test the compound against a wide panel of receptors, enzymes, and ion channels to flag any unintended interactions. nih.gov For this compound, this would involve screening against other G-protein coupled receptors (GPCRs), including the closely related CCK1 receptor, to confirm its selectivity and rule out confounding effects. liverpool.ac.uk Identifying even weak interactions can provide valuable insights into potential side effects or uncover novel therapeutic mechanisms. A large-scale analysis of marketed drugs has shown that many have unpublished off-target activities that could be physiologically relevant. nih.gov
| Screening Method | Target Class | Purpose |
|---|---|---|
| Receptor Binding Assays | GPCRs, Ion Channels | Determine the binding affinity of this compound's active form to a broad range of molecular targets. |
| Enzyme Inhibition Assays | Kinases, Proteases, etc. | Assess the potential for interference with key cellular enzymes. |
| Functional Cellular Assays | Various Receptor & Signaling Pathways | Evaluate the functional consequences (agonist or antagonist activity) of any identified off-target binding. |
| Broad Ligand Profiling | Diverse Protein Families | Systematically map the interaction landscape of the compound to predict clinical effects. nih.gov |
Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic view of this compound's effects, researchers are turning to systems biology, which integrates multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics). ntnu.nonih.gov This approach moves beyond a single target to understand how perturbing the CCK2 receptor with this compound affects the entire cellular network. plos.orgopen-systems-pharmacology.org By combining experimental data with computational modeling, systems biology aims to build a mechanistic understanding of a drug's impact. ntnu.no
For this compound, this could involve treating gastric cells or relevant disease model cells and then measuring the global changes in gene transcripts, proteins, and metabolites. nih.gov Analyzing this data can reveal the downstream signaling cascades and gene regulatory networks controlled by the CCK2 receptor. ntnu.no For example, transcriptomic analysis could identify genes whose expression is altered by this compound, offering clues to its influence on processes like cell proliferation and inflammation, which are known to be modulated by gastrin. liverpool.ac.uk This integrated approach can help generate new hypotheses and provide a more complete picture of the drug's mechanism of action. nbis.seomicscouts.com
Development of Advanced In Vitro and Ex Vivo Models for Predictivity Enhancement
A significant challenge in drug development is the poor translation of findings from preclinical models to human clinical trials. mdpi.com To bridge this gap, there is a growing emphasis on developing more complex and physiologically relevant in vitro and ex vivo models. nih.gov Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate environment of human tissues. mdpi.com
For this compound research, advanced models like 3D organoids and "organ-on-a-chip" systems are promising tools. Gastric organoids, which are miniature, self-organizing structures derived from stem cells, can mimic the architecture and cellular diversity of the stomach lining, providing a superior platform to study the long-term effects of CCK2R antagonism. nih.gov Similarly, ex vivo tissue slice cultures from preclinical models or human biopsies can preserve the native cellular architecture and interactions, offering a powerful system for evaluating a drug's efficacy and identifying potential tissue-specific responses. nih.gov The use of such advanced models is crucial for improving the predictive value of preclinical research. mdpi.com
Innovative Applications of CCK2R Antagonists as Research Tools in Physiological Studies
Selective antagonists like the active form of this compound are invaluable as research tools for exploring the diverse physiological and pathophysiological roles of the CCK2 receptor. liverpool.ac.uksci-hub.se By precisely blocking CCK2R signaling, these compounds allow scientists to dissect its function in various biological processes.
For instance, the CCK system in the central nervous system is implicated in anxiety, panic disorders, and pain modulation. sci-hub.senih.gov CCK2R antagonists can be used in preclinical models to investigate the receptor's specific contribution to these conditions. nih.govresearchgate.net Such studies have demonstrated that blocking CCK2R can have antinociceptive (pain-reducing) effects in rodent models of pain. nih.govresearchgate.net Furthermore, these antagonists can help elucidate the complex interactions between the CCK system and other neurotransmitter systems, such as the opioid system, where CCK2R activation can counteract opioid-induced analgesia. nih.gov
Exploration of this compound's Potential in Novel Preclinical Disease Models Beyond Gastric Physiology
The expression of CCK2 receptors in various tumors has prompted significant research into the use of antagonists like this compound in oncology. nih.govsci-hub.se The CCK2R is overexpressed in several tumor types, including medullary thyroid carcinoma, small-cell lung cancer, and some gastrointestinal stromal tumors. nih.govmdpi.com In these cancers, gastrin can act as a growth factor, and blocking its receptor could inhibit tumor proliferation. researchgate.net
Preclinical cancer research utilizes various models, including subcutaneous and orthotopic xenografts, where human cancer cells are implanted into immunodeficient mice, to test the efficacy of new therapies. porsolt.comnoblelifesci.com Antagonists of CCK2R have been evaluated in models of gastrointestinal cancers. upstate.edu Beyond oncology, the role of CCK2R in the central nervous system suggests potential applications in neuropsychiatric disorders. researchgate.net Preclinical studies in models of anxiety and other CNS conditions are a key area for future exploration of this compound's therapeutic potential. nih.govresearchgate.net
| Disease Area | Rationale | Common Preclinical Models |
|---|---|---|
| Oncology (e.g., Medullary Thyroid Carcinoma, Pancreatic Cancer) | CCK2R is overexpressed on certain tumor cells and gastrin can act as a trophic factor. triomedicines.commdpi.com | Xenograft models using CCK2R-expressing human cancer cell lines (e.g., A549, U-87 MG) in immunodeficient mice. nih.govmdpi.comporsolt.com |
| Pain Management | CCK2R is involved in pain modulation and central sensitization. nih.govresearchgate.net | Rodent models of neuropathic pain (e.g., nerve ligation) and inflammatory pain (e.g., burn injury model). nih.gov |
| Anxiety and Panic Disorders | CCK2 receptors are densely located in brain regions that regulate fear and stress, such as the amygdala and hypothalamus. sci-hub.seresearchgate.net | Elevated plus maze, fear conditioning tests, and models where panic-like attacks are induced by CCK agonists. nih.gov |
Q & A
Q. What experimental protocols are recommended for assessing Ceclazepide’s in vitro efficacy against Mycobacterium abscessus?
- Methodological Answer : Use a logarithmic concentration gradient (e.g., −10 to 0 Log M) to test survival rates across multiple strains (e.g., reference and clinical isolates). Standardize assays (e.g., broth microdilution) with controls for solvent effects (e.g., DMSO). Survival curves should be plotted to determine EC₅₀/EC₉₀ values, and results must be validated with triplicate experiments .
Q. How should researchers determine the optimal concentration range for this compound in antimicrobial susceptibility testing?
- Methodological Answer : Begin with a broad concentration range (e.g., −10 to 0 Log M) to capture full dose-response dynamics. Narrow the range based on survival curve inflection points. Use statistical tools like nonlinear regression to calculate inhibitory concentrations (EC₅₀) and compare strain-specific sensitivity thresholds .
Q. What criteria should guide bacterial strain selection for this compound resistance studies?
- Methodological Answer : Include type strains (e.g., ATCC reference strains) and clinical isolates with documented resistance profiles. Prioritize genetic diversity to assess cross-strain efficacy. Ensure standardized inoculum preparation (e.g., 1×10⁵ CFU/mL) to minimize variability .
Q. What controls are essential in cytotoxicity assays for this compound in eukaryotic cell lines?
- Methodological Answer : Include untreated controls, vehicle controls (e.g., solvent-only), and positive controls (e.g., known cytotoxic agents). Use viability assays (MTT, resazurin) with endpoint measurements. Normalize data to untreated cells to calculate percentage viability .
Q. How can researchers ensure reproducibility in this compound efficacy studies?
- Methodological Answer : Document experimental parameters in detail (e.g., culture media, incubation time, batch-specific compound purity). Adhere to CLSI or EUCAST guidelines for antimicrobial testing. Share raw data and protocols in supplementary materials for peer validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s strain-specific efficacy be analyzed?
- Methodological Answer : Compare genetic differences (e.g., efflux pump expression, cell wall lipid composition) between strains via whole-genome sequencing. Replicate experiments under standardized conditions (pH, temperature) to isolate variables. Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. What methodologies elucidate this compound’s mechanism of action against mycobacterial biofilms?
- Methodological Answer : Combine minimum biofilm inhibitory concentration (MBIC) assays with confocal microscopy to visualize biofilm disruption. Use proteomic or transcriptomic profiling to identify target pathways (e.g., lipid metabolism). Correlate findings with phenotypic resistance data .
Q. How should longitudinal studies be designed to assess this compound-induced antimicrobial resistance?
- Methodological Answer : Conduct serial passage experiments under sub-inhibitory this compound concentrations for 20–30 generations. Monitor MIC shifts and perform whole-genome sequencing to identify resistance mutations. Validate findings using competitive fitness assays in dual-strain cultures .
Q. How can omics data (genomics, proteomics) be integrated with phenotypic assays to study this compound’s multi-target effects?
- Methodological Answer : Perform RNA-seq or LC-MS/MS on treated vs. untreated cells to identify differentially expressed genes/proteins. Use pathway enrichment analysis (e.g., KEGG, GO) to map targets. Correlate omics signatures with phenotypic outcomes (e.g., survival rates) via machine learning models .
Q. How can discrepancies between in vitro and in vivo this compound efficacy data be resolved?
- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models using LC-MS. Adjust dosing regimens to match in vitro exposure levels. Apply PK/PD modeling to bridge efficacy gaps and identify host-specific factors (e.g., immune response) .
Methodological Best Practices
- Data Contradiction Analysis : Compare experimental conditions (e.g., pH, temperature) and strain genetic backgrounds. Use meta-analysis frameworks to synthesize findings across studies .
- Research Question Design : Frame questions to address knowledge gaps (e.g., "How does this compound’s lipid solubility affect intracellular accumulation in M. abscessus?"). Ensure measurability via quantifiable endpoints (e.g., bacterial load reduction) .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional biosafety protocols for handling drug-resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
